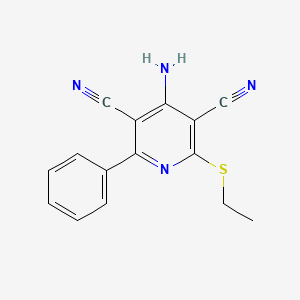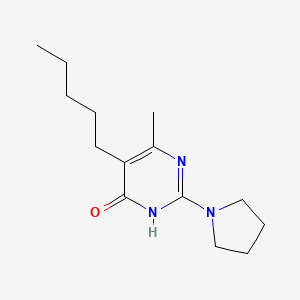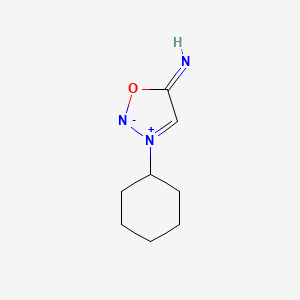![molecular formula C19H23N5O2 B11045796 Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11045796.png)
Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The use of catalyst-free conditions and readily available starting materials makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a tyrosine kinase inhibitor, affecting cell signaling pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar chemical properties and applications.
Uniqueness
Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the cyclohexyl group, which may enhance its biological activity and selectivity compared to other similar compounds .
属性
分子式 |
C19H23N5O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N5O2/c1-12-8-10-14(11-9-12)17-16(13(2)20-19-21-22-23-24(17)19)18(25)26-15-6-4-3-5-7-15/h8-11,15,17H,3-7H2,1-2H3,(H,20,21,23) |
InChI 键 |
AKWKPDNGXOYJSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)

![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)



![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
![4-Methoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole](/img/structure/B11045774.png)
![3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045778.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)

![3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)